molecular formula C9H4N4O B11490777 1H-1,3-Benzimidazole-5,6-dicarbonitrile, 2,3-dihydro-2-oxo-

1H-1,3-Benzimidazole-5,6-dicarbonitrile, 2,3-dihydro-2-oxo-

Cat. No.: B11490777
M. Wt: 184.15 g/mol
InChI Key: OYVYVXHJEGGNEO-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5,6-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of substituted 2-amino-1-hydroxybenzonitriles with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds.

Scientific Research Applications

2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5,6-dicarbonitrile apart is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H4N4O

Molecular Weight

184.15 g/mol

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5,6-dicarbonitrile

InChI

InChI=1S/C9H4N4O/c10-3-5-1-7-8(2-6(5)4-11)13-9(14)12-7/h1-2H,(H2,12,13,14)

InChI Key

OYVYVXHJEGGNEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)C#N)C#N

Origin of Product

United States

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